molecular formula C7H8F2N2 B8535437 1-(2,6-Difluoropyridin-3-yl)ethylamine

1-(2,6-Difluoropyridin-3-yl)ethylamine

Cat. No. B8535437
M. Wt: 158.15 g/mol
InChI Key: WCLGWANBFLUUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluoropyridin-3-yl)ethylamine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

1-(2,6-difluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8F2N2/c1-4(10)5-2-3-6(8)11-7(5)9/h2-4H,10H2,1H3

InChI Key

WCLGWANBFLUUMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C=C1)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc (9.29 g) was added in three portions to a solution of 1-(2,6-difluoropyridin-3-yl)ethanone oxime (2.44 g) in trifluoroacetic acid (100 mL), and the reaction solution was stirred at room temperature for two hours. The reaction solution was made basic (pH 14) with 5 N sodium hydroxide and filtered through celite, and the celite was washed with chloroform. The organic layer was separated and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.61 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2,6-difluoropyridin-3-yl)ethanone oxime
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.29 g
Type
catalyst
Reaction Step Two

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